molecular formula C9H18O B13510218 (1-Pentylcyclopropyl)methanol

(1-Pentylcyclopropyl)methanol

Cat. No.: B13510218
M. Wt: 142.24 g/mol
InChI Key: NMHGEMCFEPVYCH-UHFFFAOYSA-N
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Description

(1-Pentylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring attached to a methanol group with a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 1-pentene with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group, resulting in (1-Pentylcyclopropyl)methane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: (1-Pentylcyclopropyl)aldehyde or (1-Pentylcyclopropyl)carboxylic acid.

    Reduction: (1-Pentylcyclopropyl)methane.

    Substitution: (1-Pentylcyclopropyl)halides.

Scientific Research Applications

(1-Pentylcyclopropyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Pentylcyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    (1-Butylcyclopropyl)methanol: Similar structure but with a butyl side chain instead of pentyl.

    (1-Hexylcyclopropyl)methanol: Similar structure but with a hexyl side chain.

    Cyclopropylmethanol: Lacks the pentyl side chain, simpler structure.

Uniqueness: (1-Pentylcyclopropyl)methanol is unique due to its specific side chain length and the presence of both the cyclopropyl ring and methanol group. These features can influence its physical and chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1-pentylcyclopropyl)methanol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-9(8-10)6-7-9/h10H,2-8H2,1H3

InChI Key

NMHGEMCFEPVYCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC1)CO

Origin of Product

United States

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